Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Piperazine
1-(2-Ethoxyethyl)piperazine exhibits a calculated LogP (XLogP3) of -0.2, compared to an estimated LogP of -1.5 for unsubstituted piperazine [1]. This 1.3 log unit increase in lipophilicity translates to an approximately 20-fold higher predicted octanol-water partition coefficient, enhancing passive membrane diffusion and blood-brain barrier penetration potential [2]. The compound also possesses a TPSA of 24.5 Ų, which is within the optimal range for CNS drug candidates (<90 Ų) [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | Piperazine: LogP ≈ -1.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.3 (approx. 20-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 (PubChem); octanol-water partition coefficient predicted |
Why This Matters
This logP shift makes 1-(2-Ethoxyethyl)piperazine a more suitable building block for CNS-targeted drug candidates compared to unsubstituted piperazine, which would be poorly membrane-permeable.
- [1] PubChem. 1-(2-Ethoxyethyl)piperazine. Computed Descriptors: XLogP3-AA. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
